molecular formula C21H19N5O3 B283038 Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate

Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate

Cat. No. B283038
M. Wt: 389.4 g/mol
InChI Key: GLSOCKHFXKKQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate, also known as EMBT, is a synthetic compound that belongs to the family of triazolotriazine derivatives. It is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in various scientific research fields.

Mechanism of Action

The exact mechanism of action of Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors that are involved in the pathogenesis of various diseases. For example, Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been reported to have several biochemical and physiological effects, including the modulation of various signaling pathways, the induction of apoptosis, and the inhibition of cell proliferation. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in laboratory experiments is its high potency and specificity, which allows for precise control of the experimental conditions. However, one of the limitations of using Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is its relatively high cost and the complexity of its synthesis, which may limit its widespread use in research.

Future Directions

There are several future directions for the research on Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate, including the investigation of its potential use as a therapeutic agent for various diseases, the identification of its molecular targets and mechanisms of action, and the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to determine the safety and toxicity of Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in humans, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate can be achieved through a multi-step procedure that involves the reaction of 4-methylbenzylamine with ethyl acetoacetate and hydrazine hydrate to form the intermediate product, which is then treated with triethyl orthoformate and acetic anhydride to obtain the final product. The synthesis of Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

Ethyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory effects. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 6-[(4-methylphenyl)methyl]-5-oxo-1-phenyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C21H19N5O3/c1-3-29-20(28)18-24-26(16-7-5-4-6-8-16)21-23-22-17(19(27)25(18)21)13-15-11-9-14(2)10-12-15/h4-12H,3,13H2,1-2H3

InChI Key

GLSOCKHFXKKQFZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NN=C(C(=O)N12)CC3=CC=C(C=C3)C)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=NN(C2=NN=C(C(=O)N12)CC3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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